6-(benzyloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine-4-carboxamide core substituted at position 6 with a benzyloxy group. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted at the ortho position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. This structural architecture combines two heterocyclic systems (pyrimidine and pyridazinone) connected via a phenyl bridge. Such hybrid structures are often explored in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases (PDEs), where the carboxamide group can engage in hydrogen bonding with catalytic residues, and the aromatic systems may facilitate π-π stacking interactions . The benzyloxy group may influence lipophilicity and metabolic stability, while the dihydropyridazinone ring could introduce conformational rigidity and additional hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-28-22(29)12-11-19(27-28)17-9-5-6-10-18(17)26-23(30)20-13-21(25-15-24-20)31-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIPXSFCUDPJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzyloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by a pyrimidine core substituted with various functional groups. The molecular formula is with a molecular weight of approximately 356.39 g/mol. The presence of the benzyloxy and pyridazinone moieties suggests potential interactions with biological targets, particularly in enzyme inhibition.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown low micromolar to nanomolar inhibitory effects against various pathogens, including HIV-1 . This suggests a potential for the compound in developing antiviral agents.
Phosphodiesterase Inhibition
The compound's structural similarities to known phosphodiesterase (PDE) inhibitors indicate it may also function as a selective PDE inhibitor. PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play pivotal roles in numerous physiological processes. Selective PDE4 inhibitors have been particularly noted for their anti-inflammatory effects, making this compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
The proposed mechanism involves the inhibition of specific PDE isoforms, leading to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses and other cellular activities. Molecular docking studies suggest that the compound may bind effectively within the catalytic site of PDEs, potentially offering insights into its selectivity and potency .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide ()
- Core Structure: Shares the pyrimidine-4-carboxamide scaffold but lacks the pyridazinone-containing phenyl substituent.
- Position 5: Hydroxyl group (increases polarity but may reduce metabolic stability due to susceptibility to glucuronidation). N-Substituent: 4-Fluorobenzyl (electron-withdrawing fluorine enhances lipophilicity and may improve blood-brain barrier penetration compared to benzyloxy).
- Implications: The absence of the pyridazinone-phenyl system simplifies the structure, possibly reducing synthetic complexity. The hydroxyl and amino groups could improve aqueous solubility but may limit membrane permeability .
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (369404-26-2; )
- Substituents: Pyridazinone ring at position 6 (similar to the target compound but without methyl substitution). N-Substituent: 3,4-Dimethylphenyl (hydrophobic substituents may enhance binding to hydrophobic pockets but reduce solubility).
- Implications: The pyridazine core’s distinct nitrogen arrangement could lead to unique target interactions. However, the lack of a fused phenyl-pyridazinone system may reduce conformational stability compared to the target compound .
4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide (848739-94-6; )
- Core Structure : Phthalazine (benzene fused to pyridazine) instead of pyrimidine, creating a larger aromatic system.
- Substituents: Phthalazinone with a methyl group at position 3. Benzamide substituent at position 4.
- Implications : Increased planarity from the fused phthalazine system may enhance π-π stacking but reduce solubility. The methyl group could sterically hinder binding to certain targets .
(E)-2-Cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide (620110-71-6; )
- Core Structure: Pyrido[1,2-a]pyrimidine (fused bicyclic system) with a phenoxy substituent.
- Substituents: Cyano group at position 2 (electron-withdrawing, may enhance electrophilic reactivity).
- Implications: The fused pyrido-pyrimidine system offers a unique binding profile, while the cyano group could improve binding affinity but pose synthetic challenges .
Structural and Property Comparison Table
Discussion of Structural Implications
- Solubility: Hydroxyl and amino groups () improve solubility but may increase metabolic vulnerability. The target compound’s benzyloxy group balances lipophilicity and stability.
- Target Binding: Pyridazinone in the target compound may provide additional hydrogen-bonding sites absent in simpler pyrimidine derivatives.
- Synthetic Complexity: The hybrid pyrimidine-pyridazinone system in the target compound likely requires multi-step synthesis, whereas ’s compound may be more straightforward.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
